2,5,8,11-Tetraoxaheptadecane-17-thiol
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Overview
Description
2,5,8,11-Tetraoxaheptadecane-17-thiol is a chemical compound with the molecular formula C13H28O4S and a molecular weight of 280.42 g/mol . It is characterized by the presence of multiple ether linkages and a thiol group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 2,5,8,11-Tetraoxaheptadecane-17-thiol typically involves the reaction of polyethylene glycol (PEG) derivatives with thiol-containing reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve large-scale reactions in reactors with continuous monitoring and optimization of reaction parameters .
Chemical Reactions Analysis
2,5,8,11-Tetraoxaheptadecane-17-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under specific conditions.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,5,8,11-Tetraoxaheptadecane-17-thiol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the modification of biomolecules and in the study of biological processes involving thiol groups.
Industry: The compound is used in the production of specialty chemicals and in various industrial processes.
Mechanism of Action
The mechanism of action of 2,5,8,11-Tetraoxaheptadecane-17-thiol involves its interaction with molecular targets through its thiol group and ether linkages. The thiol group can form covalent bonds with various biomolecules, affecting their structure and function. The ether linkages provide flexibility and stability to the compound, allowing it to participate in various chemical and biological processes .
Comparison with Similar Compounds
2,5,8,11-Tetraoxaheptadecane-17-thiol can be compared with other similar compounds, such as:
Polyethylene glycol (PEG) derivatives: These compounds share the ether linkages but may lack the thiol group, making them less reactive in certain applications.
Thiol-containing compounds: Compounds like 2-mercaptoethanol have similar thiol groups but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its combination of ether linkages and a thiol group, providing a balance of stability and reactivity that is valuable in various applications .
Properties
CAS No. |
205490-80-8 |
---|---|
Molecular Formula |
C13H28O4S |
Molecular Weight |
280.43 g/mol |
IUPAC Name |
6-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]hexane-1-thiol |
InChI |
InChI=1S/C13H28O4S/c1-14-7-8-16-11-12-17-10-9-15-6-4-2-3-5-13-18/h18H,2-13H2,1H3 |
InChI Key |
CNPAQVBZODSNQJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCCCCCS |
Origin of Product |
United States |
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